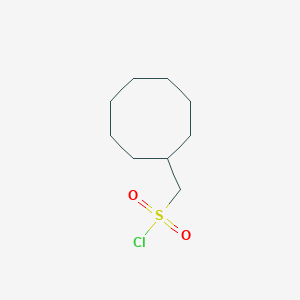

Cyclooctylmethanesulfonyl chloride

Description

Sulfonyl chlorides are highly reactive intermediates widely used in organic synthesis, particularly in sulfonamide formation, polymer chemistry, and pharmaceuticals.

Properties

Molecular Formula |

C9H17ClO2S |

|---|---|

Molecular Weight |

224.75 g/mol |

IUPAC Name |

cyclooctylmethanesulfonyl chloride |

InChI |

InChI=1S/C9H17ClO2S/c10-13(11,12)8-9-6-4-2-1-3-5-7-9/h9H,1-8H2 |

InChI Key |

BBYWVSCGHFOHQF-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCC(CCC1)CS(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclooctylmethanesulfonyl chloride can be synthesized through the reaction of cyclooctylmethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.

Industrial Production Methods: Industrial production of this compound may involve the chlorination of cyclooctylmethanesulfonic acid using thionyl chloride or phosgene. The reaction is carried out under controlled temperature and pressure to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Cyclooctylmethanesulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: Reacts with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate esters, respectively.

Elimination Reactions: Can undergo elimination to form sulfene, which can further participate in cycloaddition reactions to form heterocycles.

Common Reagents and Conditions:

Nucleophilic Substitution: Typically involves reagents like ammonia, primary or secondary amines, and alcohols under mild to moderate temperatures.

Elimination Reactions: Requires a base such as triethylamine and is conducted under anhydrous conditions.

Major Products Formed:

Sulfonamides: Formed from the reaction with amines.

Sulfonate Esters: Formed from the reaction with alcohols.

Heterocycles: Formed from cycloaddition reactions involving sulfene.

Scientific Research Applications

Cyclooctylmethanesulfonyl chloride has diverse applications in scientific research, including:

Chemistry: Used as a reagent for the synthesis of sulfonamides and sulfonate esters, which are important intermediates in organic synthesis.

Biology: Employed in the modification of biomolecules to study their structure and function.

Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

Cyclooctylmethanesulfonyl chloride can be compared with other sulfonyl chlorides such as methanesulfonyl chloride and toluenesulfonyl chloride:

Methanesulfonyl Chloride: Similar in reactivity but lacks the cyclooctyl group, making it less sterically hindered and more reactive in certain reactions.

Toluenesulfonyl Chloride: Contains a toluene group instead of a cyclooctyl group, which affects its reactivity and solubility properties.

Uniqueness: The presence of the cyclooctyl group in this compound imparts unique steric and electronic properties, making it suitable for specific applications where other sulfonyl chlorides may not be as effective .

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence highlights several sulfonyl chlorides and sulfates with structural or functional similarities. Below is a detailed comparison based on available

2.1 Cyclobutylmethanesulfonyl Chloride (CAS 10147-36-1)

- Molecular Formula : C₅H₉ClO₂S .

- Structure : Cyclobutane ring linked to a methanesulfonyl chloride group.

- Key Properties: Density: Not explicitly stated. Reactivity: High, typical of sulfonyl chlorides, participating in nucleophilic substitutions.

- Applications : Intermediate in synthesizing sulfonamides or sulfonate esters.

- Distinctive Feature : Smaller ring size (cyclobutyl) compared to the hypothetical cyclooctyl analog, leading to differences in steric hindrance and reaction kinetics .

2.2 [1-(Methoxymethyl)cyclobutyl]methanesulfonyl Chloride (CAS 1850318-98-7)

- Molecular Formula : C₇H₁₃ClO₃S .

- Structure : Cyclobutane ring substituted with a methoxymethyl group and a sulfonyl chloride.

- Key Properties :

- Applications : Likely used in specialized organic syntheses where ether functionalities are required.

2.3 Chloromethyl Chlorosulfate (CAS 49715-04-0)

- Molecular Formula : CCl₃O₃S .

- Structure : Chlorosulfate ester with a chloromethyl group.

- Key Properties: Use Restrictions: Limited to intermediate synthesis under controlled conditions due to high toxicity and reactivity .

- Comparison : Unlike sulfonyl chlorides, chlorosulfates are esters of chlorosulfuric acid, with distinct reactivity (e.g., less prone to nucleophilic substitution but more acidic) .

2.4 2-Methylpropane-1-sulfonyl Chloride (CAS 594-44-5)

- Molecular Formula : C₄H₉ClO₂S .

- Structure : Branched alkyl chain with a sulfonyl chloride group.

- Key Properties :

- Reactivity: Lower steric hindrance compared to cyclic analogs, facilitating faster reactions with amines or alcohols.

- Comparison : Linear/branched sulfonyl chlorides generally exhibit higher volatility and lower thermal stability than cyclic derivatives .

Data Table: Comparative Analysis of Sulfonyl Chlorides

Research Findings and Limitations

- Structural Impact on Reactivity : Cyclic sulfonyl chlorides (e.g., cyclobutyl derivatives) exhibit slower reaction kinetics due to steric effects compared to linear analogs like 2-methylpropane-1-sulfonyl chloride .

- Substituent Effects : Functional groups like methoxymethyl (in [1-(methoxymethyl)cyclobutyl]methanesulfonyl chloride) enhance solubility in polar solvents but may reduce stability under acidic conditions .

- Safety Considerations : Chloromethyl chlorosulfate’s high toxicity underscores the importance of structural modifications to balance reactivity and safety .

Biological Activity

Cyclooctylmethanesulfonyl chloride is an organosulfur compound with significant potential in biological and medicinal chemistry. This article explores its biological activity, mechanisms of action, applications in drug development, and relevant case studies.

This compound is characterized by its sulfonyl chloride functional group, which is highly reactive and can participate in various chemical reactions. The compound's structure allows it to act as an electrophile, making it suitable for nucleophilic substitution reactions. It is soluble in polar organic solvents and reacts readily with nucleophiles such as amines, alcohols, and thiols.

The mechanism of action of this compound primarily involves its electrophilic nature. When introduced to nucleophiles, the sulfonyl chloride group undergoes substitution reactions, resulting in the formation of sulfonamide or sulfonate ester derivatives. These derivatives are often biologically active and can interact with various biomolecules, including enzymes and receptors.

Applications in Drug Development

This compound has been utilized in medicinal chemistry for the synthesis of pharmaceuticals. Its ability to form stable sulfonamide linkages enhances the metabolic stability and bioavailability of drug candidates. The compound serves as a building block for more complex molecules, facilitating the development of new therapeutic agents.

Table 1: Summary of Biological Activities

| Activity | Description |

|---|---|

| Nucleophilic Substitution | Reacts with amines and alcohols to form biologically relevant compounds. |

| Enzyme Inhibition | Potential to inhibit specific enzymes through covalent modification. |

| Drug Synthesis | Used as a precursor in the synthesis of pharmaceuticals with enhanced properties. |

Case Studies

- Synthesis of Sulfonamide Antibiotics : A study demonstrated the use of this compound in synthesizing sulfonamide antibiotics. The compound was reacted with various amines to produce sulfonamides that exhibited antibacterial activity against Gram-positive bacteria.

- Modification of Biomolecules : Research highlighted the application of this compound in modifying peptides to enhance their stability and activity. The modified peptides showed improved binding affinity to target receptors, making them promising candidates for therapeutic use.

- Development of Antiviral Agents : In a recent investigation, this compound was employed in synthesizing compounds aimed at inhibiting viral replication. The derivatives formed displayed significant antiviral activity in vitro, showcasing the compound's potential in developing new antiviral therapies.

Research Findings

Recent studies have focused on optimizing reaction conditions for synthesizing biologically active derivatives from this compound. Key findings include:

- Optimal Reaction Conditions : The use of aprotic solvents like dichloromethane or tetrahydrofuran significantly enhances the yield of desired products.

- Stability Studies : Compounds derived from this compound demonstrated increased stability under physiological conditions compared to their non-modified counterparts.

- Toxicity Assessment : Toxicological evaluations indicate that while this compound exhibits some level of toxicity, its derivatives often show reduced toxicity profiles, making them safer for therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.